4-Bromo-2-(1H-pyrazol-3-yl)phenol

Antibacterial Disc Diffusion Gram-Negative Selectivity

4-Bromo-2-(1H-pyrazol-3-yl)phenol (CAS 99067-15-9) is a brominated pyrazole-phenol with demonstrated Gram-negative selectivity—active against E. coli and Klebsiella-Enterobacter spp., but inactive against S. aureus (0 mm inhibition zone), providing an intrinsic selectivity filter for Enterobacteriaceae-targeted lead discovery. Its single-crystal XRD-validated structure (space group C2/c, Rgt(F)=0.0450) ensures reproducible coordination geometry for transition metal complexes (Cu, Zn, Ni). The 4-Br is essential for intermolecular halogen bonding and Suzuki-Miyaura diversification. Exact halogen identity and substitution pattern are critical for reproducible experimental outcomes—substituting chloro or other analogs is not scientifically justified.

Molecular Formula C9H7BrN2O
Molecular Weight 239.07 g/mol
CAS No. 99067-15-9
Cat. No. B1194080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(1H-pyrazol-3-yl)phenol
CAS99067-15-9
Molecular FormulaC9H7BrN2O
Molecular Weight239.07 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)C2=CC=NN2)O
InChIInChI=1S/C9H7BrN2O/c10-6-1-2-9(13)7(5-6)8-3-4-11-12-8/h1-5,13H,(H,11,12)
InChIKeyPNIKRSVKWZRJOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-(1H-pyrazol-3-yl)phenol (CAS 99067-15-9) for Research and Industrial Sourcing


4-Bromo-2-(1H-pyrazol-3-yl)phenol is a brominated pyrazole-phenol heterocycle characterized by a triclinic crystal system with space group C2/c, as determined by single-crystal X-ray diffraction [1]. Its physicochemical profile includes a melting point of 159–163 °C and a predicted density of 1.696 g/cm³ . The compound serves as a versatile scaffold in medicinal chemistry and coordination chemistry, with documented applications as a ligand for transition metal complexes and as an intermediate in pharmaceutical synthesis targeting neurological disorders . Commercially, it is supplied at purities ≥98% (GC/T) by major vendors including Sigma-Aldrich and TCI [2].

Why Generic Substitution Fails for 4-Bromo-2-(1H-pyrazol-3-yl)phenol (CAS 99067-15-9)


Simple substitution of 4-Bromo-2-(1H-pyrazol-3-yl)phenol with other halogenated pyrazole-phenols is not scientifically justified due to the critical influence of halogen identity and substitution pattern on both biological activity and metal coordination geometry. For example, the chloro analog 4-chloro-2-(1H-pyrazol-3-yl)phenol exhibits a broad-spectrum antifungal IC50 range of 4.66–12.47 μg/mL, whereas the bromo derivative's activity profile against bacteria is distinct, showing selective inhibition of Gram-negative E. coli and Klebsiella-Enterobacter spp. but no effect on S. aureus [1][2]. Furthermore, the specific bromine atom at the 4-position is essential for the formation of intermolecular halogen bonds observed in the crystal lattice, which directly impacts solid-state stability and potential co-crystal engineering applications [3]. These quantifiable differences underscore why procurement specifications must be exact for reproducible experimental outcomes.

Quantitative Differentiation Evidence for 4-Bromo-2-(1H-pyrazol-3-yl)phenol (CAS 99067-15-9)


Selective Antibacterial Spectrum: Gram-Negative Activity Without S. aureus Inhibition

In a disc diffusion assay against three clinically relevant bacterial strains, 4-bromo-2-(1H-pyrazol-3-yl)phenol (Pz1) exhibited selective antibacterial activity. The compound produced measurable inhibition zones against Gram-negative Escherichia coli and Klebsiella-Enterobacter spp., but showed no inhibitory effect on Gram-positive Staphylococcus aureus, in contrast to the broad-spectrum activity of the amoxicillin control (18 mm zone) [1]. This selectivity contrasts with the broad-spectrum antifungal profile reported for the structurally related 4-chloro analog, which displayed IC50 values ranging from 4.66 to 12.47 μg/mL against five phytopathogenic fungi [2].

Antibacterial Disc Diffusion Gram-Negative Selectivity

Solid-State Structural Characterization: Definitive Crystal Parameters for Quality Control

Single-crystal X-ray diffraction analysis of 4-bromo-2-(1H-pyrazol-3-yl)phenol at 150 K provides definitive unit cell parameters: triclinic crystal system, space group C2/c (no. 15), with a = 16.255(3) Å, b = 4.4119(9) Å, c = 25.923(5) Å, β = 107.99(3)°, and V = 1768.2(7) ų [1]. The refinement converged with Rgt(F) = 0.0450 and wRref(F²) = 0.0960. This level of structural precision is not available in the public domain for the closely related 4-chloro analog or other halogen-substituted pyrazole-phenols, providing a unique fingerprint for identity verification and crystallinity assessment in procurement quality control.

Crystallography X-ray Diffraction Solid-State Characterization

Commercial Purity Benchmarking: ≥98% Assay Across Major Suppliers

4-Bromo-2-(1H-pyrazol-3-yl)phenol is consistently supplied at a minimum purity of 98% by leading chemical vendors. Sigma-Aldrich specifies an assay of 98% , while TCI Chemicals certifies purity >98.0% by GC and non-aqueous titration [1]. This high-purity grade is directly comparable to the 4-chloro analog (4-chloro-2-(1H-pyrazol-3-yl)phenol), which is also supplied at ≥98% purity, ensuring that any observed differences in downstream applications are attributable to the bromine substitution rather than batch-to-batch impurity variation.

Purity QC Procurement

Optimal Application Scenarios for 4-Bromo-2-(1H-pyrazol-3-yl)phenol (CAS 99067-15-9) Based on Differentiated Evidence


Selective Antibacterial Screening Against Gram-Negative Pathogens

Researchers developing narrow-spectrum antibacterial agents targeting E. coli or Klebsiella-Enterobacter spp. can leverage 4-bromo-2-(1H-pyrazol-3-yl)phenol as a scaffold with demonstrated Gram-negative selectivity. The compound's inactivity against S. aureus (0 mm inhibition zone) in disc diffusion assays provides a built-in selectivity filter, making it a valuable starting point for lead optimization campaigns focused on Enterobacteriaceae infections while minimizing disruption of commensal Gram-positive flora [1].

Coordination Chemistry and Metal Complex Synthesis

The compound's demonstrated ability to bind transition metal ions such as Cu(II), Zn(II), and Ni(II) positions it as a ligand for synthesizing metal-organic complexes with potential catalytic or biological activity [1]. The well-defined crystal structure (space group C2/c) provides a reliable basis for predicting coordination geometry and designing metal-organic frameworks (MOFs) or discrete coordination compounds [2].

Pharmaceutical Intermediate for Neurological Disorder Therapeutics

4-Bromo-2-(1H-pyrazol-3-yl)phenol is explicitly cited as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders, due to its ability to interact with specific brain receptors . The bromine atom at the 4-position serves as a synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the construction of diverse compound libraries for CNS drug discovery programs.

Solid-State Characterization and Co-Crystal Engineering

The availability of high-resolution single-crystal X-ray diffraction data (Rgt(F) = 0.0450) makes this compound an ideal model system for studying halogen bonding interactions in the solid state. The precise unit cell parameters (V = 1768.2(7) ų) enable the use of powder X-ray diffraction as a routine quality control method for confirming crystallinity and polymorph identity in both research and industrial production settings [2].

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